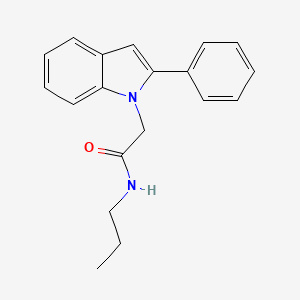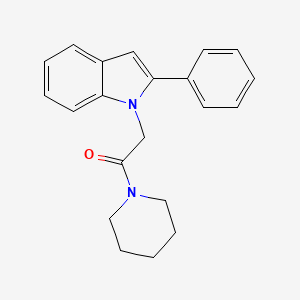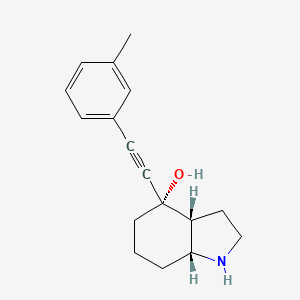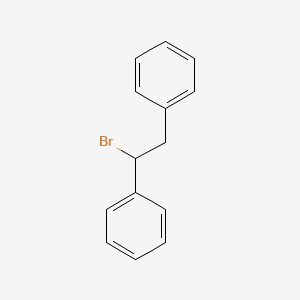
(1-Bromo-2-phenylethyl)benzene
説明
“(1-Bromo-2-phenylethyl)benzene” is a chemical compound with the molecular formula C14H13Br . It is used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
“this compound” contains a total of 29 bonds; 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 261.16 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .作用機序
Target of Action
The primary target of (1-Bromo-2-phenylethyl)benzene is the benzene ring itself . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions.
Mode of Action
This compound undergoes a process known as electrophilic aromatic substitution . In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, a bromine atom .
Result of Action
The result of the action of this compound is the formation of a brominated benzene ring . This brominated compound can then participate in further reactions, serving as a building block for the synthesis of more complex organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the reaction . Additionally, the reaction is typically carried out in a controlled environment, such as a laboratory, to ensure optimal conditions for the reaction to occur.
特性
IUPAC Name |
(1-bromo-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKIBFRKXFXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500507 | |
| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-97-5 | |
| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
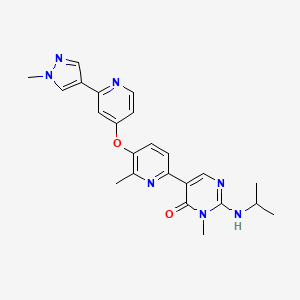
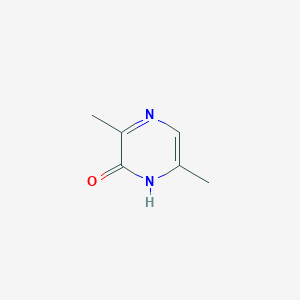
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)

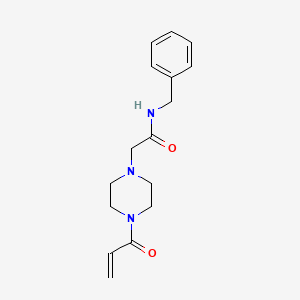
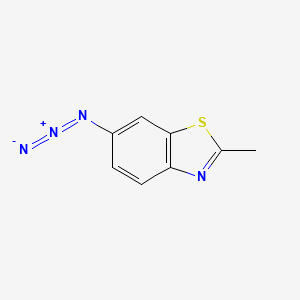
![2-[(2s)-Pyrrolidin-2-yl]acetamide](/img/structure/B1652909.png)
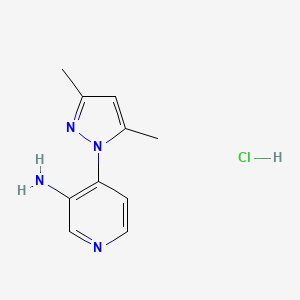
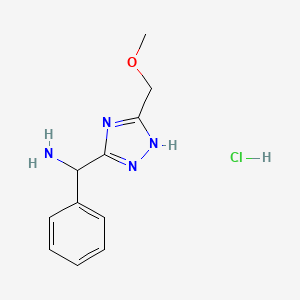
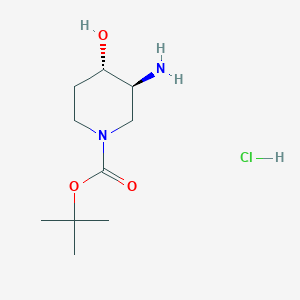
![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
